

Dihydronicotinamide Riboside (NRH) Treatment of Primary Immune Cells: Application Notes and Protocols

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Compound of Interest

Compound Name: Dihydronicotinamide riboside

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Introduction

Nicotinamide adenine dinucleotide (NAD⁺) is a critical coenzyme in cellular metabolism and a substrate for various signaling proteins, playing a pivotal role in immune cell function.

Dihydronicotinamide riboside (NRH), a potent precursor of NAD⁺, has emerged as a powerful tool to investigate the impact of elevated NAD⁺ levels on immune responses.^{[1][2]} These application notes provide a comprehensive overview of the effects of NRH treatment on primary immune cells, with a detailed focus on macrophages, and offer protocols for the isolation, treatment, and analysis of these cells.

I. Effects of Dihydronicotinamide Riboside (NRH) on Primary Macrophages

Recent studies have demonstrated that NRH supplementation significantly impacts macrophage function, driving a pro-inflammatory phenotype. This section summarizes the key findings related to NRH treatment of primary macrophages, such as bone marrow-derived macrophages (BMDMs).

Data Presentation

Table 1: Effect of NRH on NAD⁺ Levels in Bone Marrow-Derived Macrophages (BMDMs)^[2]

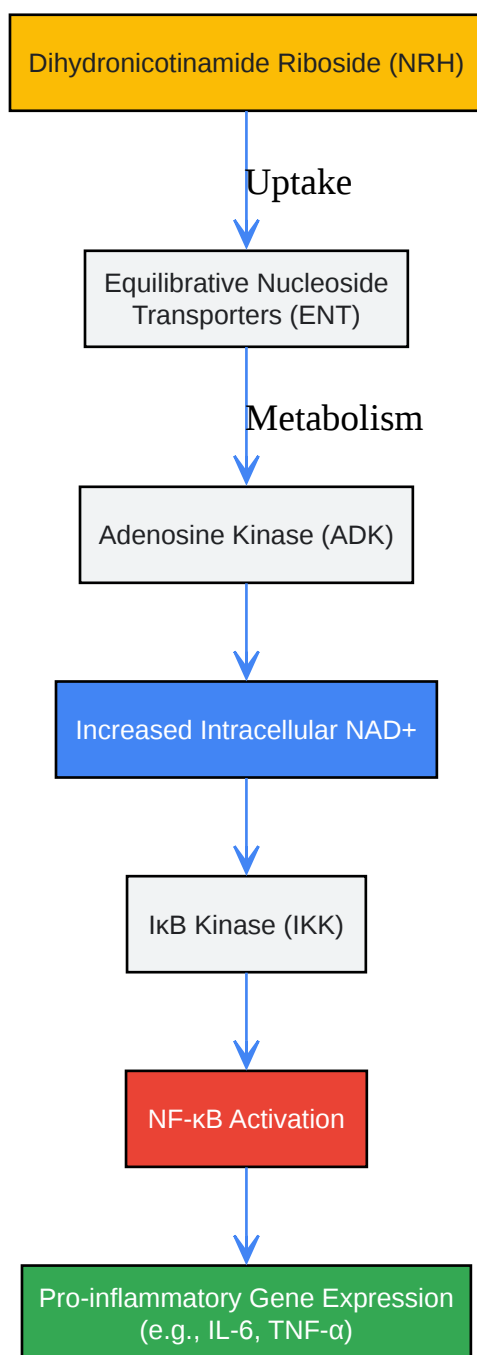
Treatment Duration	NRH Concentration (μM)	Fold Increase in NAD ⁺ (vs. Control)
6 hours	300	~3.5
6 hours	500	~6.5
6 hours	1000	~7.0
16 hours	500	Sustained High Levels

Table 2: Upregulation of Pro-Inflammatory Gene Expression in BMDMs Following 6-Hour NRH Treatment^{[2][3]}

Gene	Function	Fold Increase with 500μM NRH	Fold Increase with 1000μM NRH
Il1b	Pro-inflammatory cytokine	~4	~8
Il6	Pro-inflammatory cytokine	~10	~25
Tnf	Pro-inflammatory cytokine	~3	~5
Ccl5	Chemokine (attracts T cells, eosinophils, basophils)	~8	~15
Cxcl1	Chemokine (attracts neutrophils)	~6	~12
Nos2	Inducible nitric oxide synthase (produces nitric oxide)	~5	~10

Signaling Pathway

NRH treatment in macrophages has been shown to activate a pro-inflammatory signaling pathway dependent on adenosine kinase (ADK), equilibrative nucleoside transporters (ENT), and I κ B kinase (IKK).[1][4][5] Inhibition of these components blocks the NRH-induced increase in NAD⁺ and subsequent pro-inflammatory gene expression.



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NRH-induced pro-inflammatory signaling in macrophages.

II. Potential Effects of Dihyronicotinamide Riboside (NRH) on Other Primary Immune Cells

While direct experimental data on the effects of NRH on primary lymphocytes and neutrophils is limited, the known roles of NAD⁺ in these cells suggest potential functional consequences of NRH-mediated NAD⁺ boosting. It has been observed that NRH is a more potent NAD⁺ precursor than nicotinamide riboside (NR) in B and T lymphoblast cell lines.^{[1][2]}

A. T Lymphocytes

NAD⁺ is crucial for T cell activation, proliferation, and effector functions. Supplementation with the NAD⁺ precursor nicotinamide riboside (NR) has been shown to enhance the cytokine production and cytotoxic function of CD8⁺ T cells.^{[6][7]}

Hypothesized Effects of NRH on T Cells:

- **Enhanced Proliferation and Activation:** Increased NAD⁺ levels may fuel the metabolic reprogramming required for T cell activation and clonal expansion.
- **Modulation of Cytokine Production:** NRH could influence the differentiation of T helper subsets and the production of key cytokines like IFN- γ and IL-2.
- **Improved Cytotoxic T Lymphocyte (CTL) Function:** Elevated NAD⁺ may enhance the metabolic fitness and killing capacity of CD8⁺ T cells.

B. B Lymphocytes

B cell activation and differentiation into antibody-secreting plasma cells are energy-demanding processes that rely on NAD⁺.

Hypothesized Effects of NRH on B Cells:

- **Support for B Cell Activation and Proliferation:** Increased NAD⁺ could support the metabolic requirements for B cell activation following antigen encounter.
- **Enhanced Antibody Production:** By boosting the metabolic capacity of plasma cells, NRH may lead to increased immunoglobulin synthesis.

C. Neutrophils

Neutrophils are key players in the innate immune response, and their functions, including respiratory burst and chemotaxis, are influenced by NAD⁺ metabolism. Extracellular NAD⁺ has been shown to delay neutrophil apoptosis, potentially prolonging their lifespan at sites of inflammation.

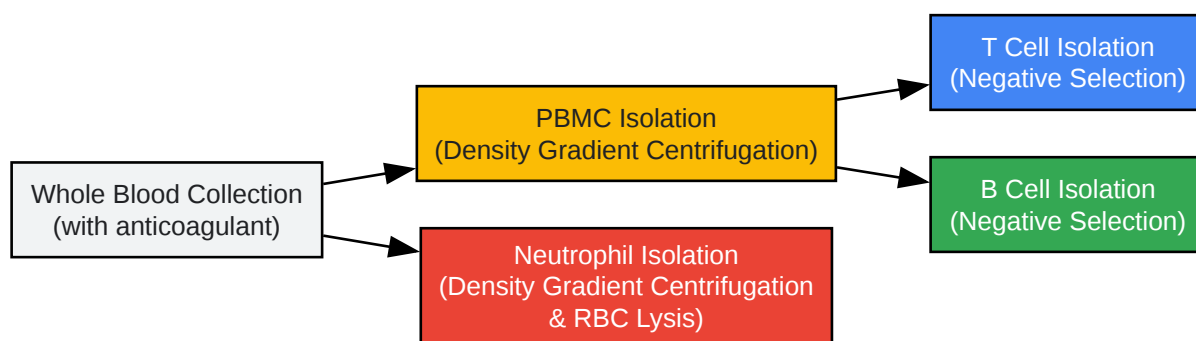
Hypothesized Effects of NRH on Neutrophils:

- **Modulation of Effector Functions:** Alterations in NAD⁺ levels could impact reactive oxygen species (ROS) production during the respiratory burst and influence neutrophil degranulation.
- **Prolonged Survival:** By increasing intracellular NAD⁺, NRH may promote neutrophil survival, thereby enhancing their anti-microbial activity.

III. Experimental Protocols

This section provides detailed protocols for the isolation of primary immune cells and subsequent analysis of the effects of NRH treatment.

A. Isolation of Primary Immune Cells from Human Peripheral Blood



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Workflow for the isolation of primary immune cells.

1. Peripheral Blood Mononuclear Cell (PBMC) Isolation

- Dilute whole blood 1:1 with phosphate-buffered saline (PBS).
- Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical tube.
- Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
- Aspirate the upper layer of plasma and platelets.
- Carefully collect the buffy coat layer containing PBMCs.
- Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
- Resuspend the PBMC pellet in the appropriate cell culture medium.

2. T Cell, B Cell, and Neutrophil Isolation

- T Cells and B Cells: Isolate T cells and B cells from the PBMC fraction using negative selection kits (magnetic-activated cell sorting - MACS) according to the manufacturer's instructions. This method yields untouched, highly purified cell populations.
- Neutrophils: Isolate neutrophils from the red blood cell pellet after PBMC isolation using density gradient centrifugation with a medium specifically for neutrophils, followed by red blood cell lysis.

B. NRH Treatment of Primary Immune Cells

- Culture the isolated primary immune cells in appropriate complete medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics).
- Prepare a stock solution of NRH in a suitable solvent (e.g., sterile water or PBS).
- Add NRH to the cell cultures at the desired final concentrations (e.g., 100 µM, 250 µM, 500 µM). Include a vehicle control.
- Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.

C. Downstream Analyses

1. Flow Cytometry for Cell Surface Marker Expression

- Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
- Stain the cells with fluorochrome-conjugated antibodies against specific cell surface markers (e.g., CD69 for activation, CD25 for T cell activation, CD86 for B cell activation) for 30 minutes on ice in the dark.
- Wash the cells twice with FACS buffer.
- Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
- Analyze the data using appropriate software.

2. ELISA for Cytokine Quantification

- Collect the cell culture supernatants after NRH treatment.
- Perform a sandwich ELISA for specific cytokines (e.g., IL-6, TNF- α , IFN- γ) according to the manufacturer's protocol.
- Briefly, coat a 96-well plate with a capture antibody overnight.
- Block the plate and then add the culture supernatants and standards.
- Add a biotinylated detection antibody, followed by a streptavidin-HRP conjugate.
- Add a substrate solution and measure the absorbance at the appropriate wavelength.
- Calculate the cytokine concentrations based on the standard curve.

3. Seahorse XF Analyzer for Metabolic Analysis

- Seed the isolated immune cells in a Seahorse XF cell culture microplate.
- The day before the assay, hydrate the sensor cartridge.

- On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
- Perform a mitochondrial stress test or glycolysis stress test by sequentially injecting metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A for mitochondrial stress; glucose, oligomycin, 2-DG for glycolysis stress).
- Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.

IV. Conclusion

Dihydronicotinamide riboside is a valuable research tool for investigating the role of NAD⁺ in immune cell function. In primary macrophages, NRH treatment potently induces a pro-inflammatory phenotype by increasing intracellular NAD⁺ levels and activating the IKK/NF-κB pathway. While further research is needed to elucidate the specific effects of NRH on primary T cells, B cells, and neutrophils, the fundamental role of NAD⁺ in their biology suggests that NRH will be a powerful modulator of their activity. The protocols provided herein offer a framework for researchers to explore the immunomodulatory potential of NRH in various primary immune cell populations.

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